Fmoc-L-Homocyclohexylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

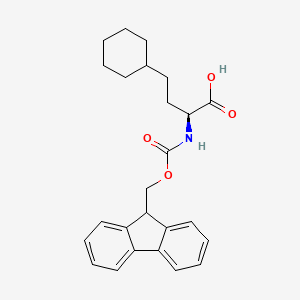

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXCSTPOLMVGMS-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589224 | |

| Record name | (2S)-4-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269078-73-1 | |

| Record name | (2S)-4-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Fmoc-L-Homocyclohexylalanine

This guide provides a comprehensive technical overview of the chemical properties of N-α-Fmoc-L-homocyclohexylalanine (Fmoc-L-hCha), a pivotal building block in modern solid-phase peptide synthesis (SPPS). Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical characteristics, practical applications, and essential experimental protocols related to this unique synthetic amino acid.

Introduction: The Strategic Advantage of the Homocyclohexylalanine Moiety

Fmoc-L-homocyclohexylalanine is a derivative of the natural amino acid lysine, where the side-chain amine is replaced by a cyclohexyl group, and the alpha-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. The incorporation of the homocyclohexylalanine residue into peptide sequences offers a strategic advantage in drug design and discovery. The bulky and hydrophobic cyclohexyl side chain can significantly enhance the metabolic stability of peptides by sterically hindering enzymatic degradation.[1] This modification can also induce conformational constraints, leading to peptides with improved receptor binding affinity and selectivity.[1]

Core Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of this compound is crucial for its effective utilization in peptide synthesis.

| Property | Value | Source |

| Chemical Formula | C₂₅H₂₉NO₄ | [2][3] |

| Molecular Weight | 407.52 g/mol | [2] |

| CAS Number | 269078-73-1 | [2] |

| Appearance | White to off-white powder | [2] |

| Optical Rotation | [α]²⁰D = -8 ± 1º (c=1 in DMF) | [2] |

| Storage Temperature | 0 - 8 °C | [2] |

| Purity (Chiral HPLC) | ≥ 99% | [2] |

| XLogP3-AA | 6.1 | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Topological Polar Surface Area | 75.6 Ų | [3] |

Solubility Profile

The solubility of this compound is a critical factor in SPPS, directly impacting coupling efficiency. Generally, Fmoc-protected amino acids exhibit good solubility in polar aprotic solvents commonly employed in peptide synthesis.

| Solvent | Chemical Class | Predicted Solubility | Rationale |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | DMF is the most common solvent for SPPS, and Fmoc-amino acids are generally very soluble.[4] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | NMP is another excellent solvent for SPPS with similar solvating properties to DMF. |

| Dichloromethane (DCM) | Chlorinated | Moderately Soluble | DCM is often used in SPPS, particularly for resin swelling and some coupling reactions. |

| Methanol / Ethanol | Protic | Sparingly Soluble | The large, nonpolar Fmoc and homocyclohexyl groups decrease solubility in polar protic solvents. |

| Water | Protic | Sparingly Soluble | Fmoc-protected amino acids are generally poorly soluble in water.[5] |

Experimental Protocol for Solubility Determination

Given the lack of specific quantitative solubility data, the following protocol can be used to determine the solubility of this compound in a solvent of interest.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Sample Preparation: In a vial, add an excess amount of this compound to a known volume of the solvent.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Extraction and Filtration: Carefully withdraw a sample of the clear supernatant and immediately filter it through a 0.2 µm syringe filter.

-

Quantification: Dilute the filtered, saturated solution to a concentration within the range of the standard curve and analyze by HPLC with UV detection (typically at 265 nm or 301 nm for the Fmoc group).

-

Calculation: Determine the concentration of the saturated solution from the calibration curve, which represents the solubility.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show characteristic signals for the Fmoc group, the amino acid backbone, and the homocyclohexyl side chain.

-

Fmoc Group: Multiple signals between 7.2 and 7.9 ppm corresponding to the aromatic protons of the fluorenyl moiety. A characteristic triplet around 4.2-4.4 ppm for the CH group of the fluorenyl ring and a doublet for the CH₂ group.[6]

-

Amino Acid Backbone: A multiplet around 4.0-4.3 ppm for the α-proton (α-H). A broad singlet for the amide proton (NH) around 7.5-8.0 ppm.

-

Homocyclohexyl Side Chain: A series of broad multiplets between 0.8 and 1.8 ppm corresponding to the protons of the cyclohexyl ring and the adjacent methylene groups.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Fmoc Group: A series of signals in the aromatic region (120-145 ppm), a signal for the CH group around 47 ppm, and a signal for the CH₂ group around 66 ppm. A carbonyl signal from the carbamate group around 156 ppm.[3]

-

Amino Acid Backbone: A signal for the α-carbon around 53-55 ppm and a signal for the carboxylic acid carbonyl around 173-175 ppm.

-

Homocyclohexyl Side Chain: Multiple signals in the aliphatic region (25-40 ppm) corresponding to the carbons of the cyclohexyl ring and the methylene groups.

Predicted FTIR Spectral Data

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A band around 3300 cm⁻¹ corresponding to the amide N-H stretching vibration.[7][8]

-

C-H Stretch: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H stretching vibrations of the homocyclohexyl and Fmoc groups.

-

C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹ for the carboxylic acid carbonyl and another strong band around 1690-1710 cm⁻¹ for the urethane carbonyl of the Fmoc group.[9][10]

-

C=C Stretch: Aromatic C=C stretching vibrations from the fluorenyl group in the 1450-1600 cm⁻¹ region.[10]

Reactivity and Stability

The chemical reactivity of this compound is dominated by the properties of the Fmoc protecting group and the carboxylic acid functionality.

Fmoc Group Stability and Deprotection

The Fmoc group is stable under acidic conditions, which is a key feature of its use in orthogonal peptide synthesis strategies.[9] It is, however, readily cleaved under mild basic conditions via a β-elimination mechanism. The most common reagent for Fmoc deprotection is a 20% solution of piperidine in DMF.

The deprotection process can be monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong absorbance around 301 nm.

Caption: General workflow for a single cycle in Fmoc SPPS.

Detailed Experimental Protocol for Coupling

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

-

Activation Solution: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, 2.9-4.5 equivalents) in DMF.

-

Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) to the activation solution and mix for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the resin and agitate the reaction vessel for 1-4 hours at room temperature.

-

Washing: Drain the coupling solution and thoroughly wash the resin with DMF.

Applications in Drug Discovery and Development

The incorporation of L-homocyclohexylalanine into bioactive peptides has been shown to be a successful strategy for improving their therapeutic potential. The enhanced metabolic stability and conformational rigidity can lead to peptides with longer in-vivo half-lives and improved receptor binding. While specific examples of marketed drugs containing this compound are not prevalent, its use is widely explored in preclinical research for the development of novel peptide therapeutics in areas such as oncology, metabolic diseases, and infectious diseases. [11][12][13][14]

Synthesis of this compound

The synthesis of this compound typically involves two key steps: the synthesis of the unprotected L-homocyclohexylalanine and the subsequent protection of the α-amino group with the Fmoc moiety.

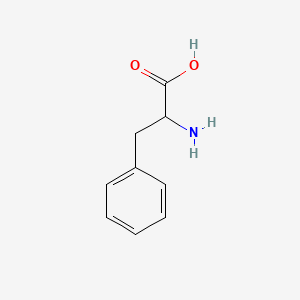

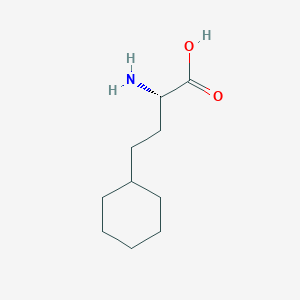

Part 1: Synthesis of L-Homocyclohexylalanine

One common route for the synthesis of L-homocyclohexylalanine involves the catalytic hydrogenation of L-phenylalanine.

-

Reaction Setup: Dissolve L-phenylalanine in a suitable solvent such as acetic acid or a mixture of water and ethanol.

-

Catalyst Addition: Add a hydrogenation catalyst, typically a platinum or rhodium-based catalyst (e.g., platinum(IV) oxide).

-

Hydrogenation: Subject the reaction mixture to hydrogen gas at elevated pressure and temperature.

-

Work-up and Isolation: After the reaction is complete, filter off the catalyst and remove the solvent under reduced pressure. The resulting L-homocyclohexylalanine can be purified by recrystallization.

Part 2: Fmoc Protection

The α-amino group of L-homocyclohexylalanine is then protected using an Fmoc-donating reagent.

-

Dissolution: Dissolve L-homocyclohexylalanine in a suitable solvent system, often a mixture of an organic solvent like dioxane and an aqueous basic solution (e.g., sodium carbonate or sodium bicarbonate).

-

Fmoc Reagent Addition: Add an Fmoc-donating reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to the reaction mixture. [15][16]3. Reaction: Stir the mixture at room temperature for several hours.

-

Work-up and Purification: After the reaction is complete, perform an acidic work-up to protonate the carboxylic acid. Extract the product into an organic solvent, dry the organic layer, and remove the solvent. The crude this compound can be purified by column chromatography or recrystallization. [17]

Conclusion

This compound is a valuable and versatile building block for the synthesis of modified peptides with enhanced therapeutic properties. Its unique chemical characteristics, particularly the hydrophobic and sterically demanding homocyclohexyl side chain, offer significant advantages in overcoming the limitations of native peptides. A thorough understanding of its chemical properties, solubility, and reactivity is paramount for its successful application in the design and development of next-generation peptide-based drugs.

References

-

Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

-

Yoshizawa, T., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-4-Cyclohexyl-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN113214101A - Synthesis method of L-tert-leucine and L-cyclohexylalanine.

-

National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PubMed Central. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

The Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Table S13. Complete list of bioactive peptides identified in the four cheeses. Retrieved from [Link]

-

ResearchGate. (n.d.). a) FT‐IR spectra of Fmoc‐L‐Ala (2 mM) in the absence (red) and presence.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). Bioactive Peptides. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). An Integrated Comprehensive Peptidomics and In Silico Analysis of Bioactive Peptide-Rich Milk Fermented by Three Autochthonous Cocci Strains. Retrieved from [Link]

-

International Journal of Peptide and Protein Research. (1983). 13C n.m.r. study of L-alanine peptides. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) the amino acid/peptide systems that formed.... Retrieved from [Link]

-

ResearchGate. (n.d.). FT‐IR spectra of the Fmoc‐Trp‐OH bulk compound, shake and non‐shake xerogels. Retrieved from [Link]

-

Springer Nature. (n.d.). Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Table S1. 1H and 13C chemical shifts for metabolites in urine and faces at day 35. Retrieved from [Link]

-

ResearchGate. (n.d.). Peptide sequences and their bioactivity. Retrieved from [Link]

-

IntechOpen. (n.d.). Animal-Based Bioactive Peptides. Retrieved from [Link]

-

ResearchGate. (2025). Rapid and efficient method for the preparation of Fmoc‐amino acids starting from 9‐fluorenylmethanol. Retrieved from [Link]

-

SpectraBase. (n.d.). Fmoc-L-phenylalanine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH.

-

ResearchGate. (n.d.). FTIR spectra of FmocF samples in the presence of 10% DMSO and different.... Retrieved from [Link]

-

ResearchGate. (n.d.). Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. FMOC-Ala-OH(35661-39-3) 13C NMR spectrum [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FMOC-Ala-OH(35661-39-3) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. researchgate.net [researchgate.net]

- 11. Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Animal-Based Bioactive Peptides [ebrary.net]

- 15. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH - Google Patents [patents.google.com]

Synthesis and purification of Fmoc-L-Homocyclohexylalanine

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-L-Homocyclohexylalanine

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of this compound in Peptide Synthesis

In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing pharmacological properties. This compound (Fmoc-hCha-OH), a derivative of L-alanine where the methyl side chain is extended by a cyclohexyl group, has emerged as a critical building block.[1] Its unique, bulky, and hydrophobic cyclohexyl side chain imparts significant advantages to peptide structures. These include increased metabolic stability by sterically hindering enzymatic degradation, improved receptor affinity through enhanced hydrophobic interactions, and the ability to modulate peptide conformation.[2][3][4]

This guide provides a comprehensive, technically-grounded framework for the synthesis and purification of this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind procedural choices, offering field-proven insights to empower researchers, scientists, and drug development professionals to achieve high-purity material essential for successful peptide synthesis.

Part 1: Synthesis via N-Terminal Fmoc Protection

The most direct and common route to obtaining this compound in a laboratory setting is through the N-α-protection of the parent amino acid, L-Homocyclohexylalanine. This process involves the formation of a stable carbamate linkage between the primary amine of the amino acid and the 9-fluorenylmethoxycarbonyl (Fmoc) group.

The Underlying Chemistry: Schotten-Baumann Conditions

The reaction is typically performed under Schotten-Baumann conditions, which involve an acylating agent (the Fmoc source) reacting with an amine in the presence of a base in a biphasic or aqueous-organic solvent system.[5]

-

Nucleophilic Attack: The free amino group of L-Homocyclohexylalanine, made nucleophilic by the basic conditions, attacks the electrophilic carbonyl carbon of an activated Fmoc reagent.

-

Choice of Fmoc Reagent: While several reagents can introduce the Fmoc group, N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is widely preferred.[6][7] Its advantages include high reactivity, good stability, and the formation of a water-soluble N-hydroxysuccinimide (NHS) byproduct, which simplifies purification.

-

Role of the Base: A base is required to deprotonate the amino group, enhancing its nucleophilicity. An inorganic base like sodium carbonate is effective and easily removed during the aqueous work-up.[6][7]

Visualizing the Synthesis Workflow

The overall process, from starting materials to the crude product ready for purification, can be visualized as a multi-step workflow.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established methods for the Fmoc protection of amino acids.[6][7]

Materials:

-

L-Homocyclohexylalanine

-

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Deionized Water

-

Diethyl Ether

-

Ethyl Acetate

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

TLC plates (silica gel 60 F₂₅₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve L-Homocyclohexylalanine (1.0 equivalent) in a 1:1 (v/v) mixture of deionized water and 1,4-dioxane.

-

Basification: To the stirred solution, add sodium carbonate (approx. 5.0 equivalents) to raise the pH and deprotonate the amino group. Ensure all solids are dissolved.

-

Fmoc-OSu Addition: Add Fmoc-OSu (approx. 1.5 equivalents) to the solution in portions over 30 minutes. The reaction is exothermic; maintain the temperature around 20-25°C.

-

Reaction: Allow the mixture to stir vigorously at room temperature for 18-24 hours.

-

In-Process Control (TLC Monitoring): Monitor the reaction's completion by TLC.

-

Mobile Phase: A mixture of Dichloromethane:Methanol:Acetic Acid (e.g., 95:5:0.5) is a good starting point.

-

Visualization: Use UV light (254 nm) to see the Fmoc-containing product and starting material. Stain with ninhydrin to visualize the primary amine of the starting material (will appear as a colored spot). The reaction is complete when the L-Homocyclohexylalanine spot is no longer visible.

-

-

Work-up: a. Once the reaction is complete, dilute the mixture with deionized water. b. Transfer the mixture to a separatory funnel and wash with diethyl ether (2-3 times) to remove unreacted Fmoc-OSu and other organic-soluble impurities. Discard the organic layers. c. Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using concentrated HCl. A white precipitate of the product should form. d. Extract the product from the acidified aqueous layer with ethyl acetate (3-4 times).

-

Drying and Concentration: a. Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate. b. Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude this compound, typically as a white solid.

Part 2: Purification of Crude this compound

Purification is a critical step to remove unreacted starting materials and byproducts to achieve the high purity (typically >99%) required for peptide synthesis.[8] The choice of method depends on the scale of the synthesis and the required final purity.

Method Selection: Recrystallization vs. Chromatography

-

Recrystallization: This is an effective technique for bulk purification if the crude product is relatively clean. It relies on the principle that the desired compound is less soluble than the impurities in a specific solvent system at low temperatures.[9]

-

High-Performance Liquid Chromatography (HPLC): For achieving the highest possible purity, reversed-phase HPLC (RP-HPLC) is the definitive method.[6] It separates compounds based on their hydrophobicity.

Detailed Experimental Protocol: Purification by Recrystallization

-

Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).

-

Induce Crystallization: Slowly add a non-polar "anti-solvent" in which the product is insoluble (e.g., hexanes) until the solution becomes persistently cloudy.

-

Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4°C) for several hours to maximize crystal formation.

-

Isolation: Collect the white crystalline solid by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold anti-solvent (hexanes) to remove any remaining soluble impurities.

-

Drying: Dry the purified product under vacuum to a constant weight.

Detailed Experimental Protocol: Purification by Preparative RP-HPLC

-

Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as a small volume of the initial mobile phase composition (e.g., 50:50 acetonitrile/water). Filter the sample through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: A C18 stationary phase is standard for this type of hydrophobic molecule.[6]

-

Mobile Phase A: Deionized water + 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA).

-

Rationale for TFA: TFA acts as an ion-pairing agent and maintains an acidic pH, ensuring the carboxyl group of the amino acid is fully protonated, which leads to sharper, more symmetrical peaks.[10]

-

Gradient: Run a linear gradient from a low percentage of Mobile Phase B (e.g., 20%) to a high percentage (e.g., 95%) over a set period (e.g., 30-40 minutes).

-

Detection: Monitor the elution profile using a UV detector at 265 nm, which corresponds to the absorbance of the Fmoc group.[10]

-

-

Fraction Collection: Collect the fractions corresponding to the main product peak.

-

Solvent Removal: Combine the pure fractions and remove the acetonitrile and water, typically by lyophilization (freeze-drying), to obtain the final product as a fluffy, white powder.

Part 3: Quality Control and Characterization

Rigorous analytical testing is a self-validating system that confirms the identity, purity, and stereochemical integrity of the final product.

Purity Assessment by Analytical RP-HPLC

The chemical purity is determined using analytical RP-HPLC with conditions similar to the preparative method but on a smaller scale. Purity is calculated by dividing the peak area of the product by the total area of all peaks in the chromatogram.[10]

Enantiomeric Purity by Chiral HPLC

It is crucial to verify that racemization has not occurred during the synthesis. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP) to separate the L- and D-enantiomers.[10][11]

Identity Confirmation

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. For this compound (C₂₅H₂₉NO₄), the expected [M+H]⁺ is approximately 408.2 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the presence of the Fmoc group, the cyclohexyl ring, and the amino acid backbone.

Summary of Key Quantitative Data

| Parameter | Synthesis | Purification (Recrystallization) | Purification (RP-HPLC) |

| Typical Yield | >90% (Crude) | 70-85% | 60-80% |

| Achievable Purity | 85-95% | >98% | >99.5% |

| Enantiomeric Purity | >99.5% ee | >99.5% ee | >99.8% ee |

| Primary QC Method | TLC | Analytical RP-HPLC | Analytical RP-HPLC, Chiral HPLC |

Conclusion

The synthesis and purification of this compound is a well-defined process that is fundamental to its application in advanced peptide synthesis. The key to success lies not in merely following a protocol, but in understanding the chemical principles that govern each step—from the base-mediated nucleophilic attack during Fmoc protection to the differential partitioning that enables chromatographic purification. By employing rigorous in-process controls and comprehensive final product characterization, researchers can confidently produce high-purity this compound, a vital component in the development of next-generation peptide therapeutics.

References

-

ResearchGate. (n.d.). Scheme 1. Synthetic protocol of Fmoc-His-OH derivatives and trimeric.... Retrieved from [Link]

- Google Patents. (2020). CN113214101A - Synthesis method of L-tert-leucine and L-cyclohexylalanine.

-

UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

Lokey Lab Protocols, UC Santa Cruz. (2017). Fmoc. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from [Link]

- Google Patents. (2020). CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH.

-

YouTube. (2025). Introduction To The FMOC Approach: solid phase peptide syntheses. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

- 6. benchchem.com [benchchem.com]

- 7. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. ajpamc.com [ajpamc.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc-L-Homocyclohexylalanine: Structure, Synthesis, and Application in Peptide Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Non-Proteinogenic Amino Acids in Modern Peptide Therapeutics

In the landscape of peptide drug development, the incorporation of non-proteinogenic amino acids (npAAs) has emerged as a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Among these, Fmoc-L-Homocyclohexylalanine (Fmoc-L-hCha), a derivative of the proteinogenic amino acid phenylalanine, offers a unique set of properties that are highly advantageous for the design of next-generation peptide therapeutics. This guide provides a comprehensive overview of the structure, molecular weight, synthesis, and application of this compound, offering field-proven insights for its effective utilization in research and drug development.

Core Characteristics of this compound

This compound is an α-amino acid characterized by a cyclohexylbutyl side chain and an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS) due to its mild cleavage conditions.[1]

Chemical Structure

The structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₉NO₄ | [1][2] |

| Molecular Weight | 407.52 g/mol | [1][3] |

| Appearance | White powder | [1] |

| CAS Number | 269078-73-1 | [1] |

| Purity | ≥ 99% (Chiral HPLC) | [1] |

| Optical Rotation | [α]²⁰D = -8 ± 1º (c=1 in DMF) | [1] |

| Storage | 0 - 8 °C | [1][2] |

Synthesis of this compound

The synthesis of this compound involves two key stages: the synthesis of the unprotected L-homocyclohexylalanine and its subsequent N-terminal protection with the Fmoc group.

Synthesis of L-Homocyclohexylalanine

While several synthetic routes to L-homocyclohexylalanine exist, a common approach involves the asymmetric synthesis from a suitable chiral precursor. Biocatalytic methods, for instance, can provide enantiomerically pure L-homophenylalanine, a precursor that can be subsequently hydrogenated to yield L-homocyclohexylalanine.[4]

Fmoc Protection of L-Homocyclohexylalanine: A Detailed Protocol

The introduction of the Fmoc protecting group is a critical step to prepare the amino acid for use in SPPS.

Materials:

-

L-Homocyclohexylalanine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

Dioxane and Water (or other suitable solvent system)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution of Amino Acid: Dissolve L-Homocyclohexylalanine in a 10% aqueous solution of sodium carbonate.

-

Addition of Fmoc Reagent: Cool the solution in an ice bath. Slowly add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise to the stirred amino acid solution. The use of Fmoc-OSu is often preferred as it can minimize the formation of dipeptide impurities.

-

Reaction: Allow the reaction mixture to stir at room temperature overnight.

-

Workup:

-

Wash the reaction mixture with diethyl ether to remove any unreacted Fmoc reagent and byproducts.

-

Acidify the aqueous layer to a pH of approximately 2 with 1M HCl. This will precipitate the Fmoc-protected amino acid.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound as a white solid.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS to introduce a bulky, hydrophobic, and conformationally constrained residue into a peptide sequence.[1]

Rationale for Incorporation: Enhancing Peptide Properties

The incorporation of L-homocyclohexylalanine offers several advantages in peptide drug design:

-

Increased Metabolic Stability: The bulky cyclohexylbutyl side chain provides steric hindrance, protecting the adjacent peptide bonds from enzymatic degradation by proteases. This leads to a longer in vivo half-life of the peptide therapeutic. The D-isomeric form of related amino acids like cyclohexylalanine has also been shown to significantly enhance proteolytic resistance.[5]

-

Modulation of Conformation: The rigid cyclohexyl ring restricts the conformational freedom of the peptide backbone. This can be strategically employed to induce or stabilize specific secondary structures, such as β-sheets, which can be crucial for receptor binding and biological activity.[6]

-

Enhanced Hydrophobicity: The aliphatic side chain increases the overall hydrophobicity of the peptide, which can influence its solubility, membrane permeability, and interactions with hydrophobic pockets of target receptors.[1]

Comparative Insights: Homocyclohexylalanine vs. Cyclohexylalanine

While structurally similar to cyclohexylalanine (Cha), homocyclohexylalanine possesses an additional methylene group in its side chain. This seemingly minor difference can have a significant impact on the resulting peptide's properties. The increased length and flexibility of the homocyclohexylalanine side chain can allow for different hydrophobic interactions and may lead to altered binding affinities and selectivities compared to its cyclohexylalanine-containing counterparts. While direct comparative studies are limited, the principles of introducing bulky, non-aromatic side chains to enhance stability are well-established for both residues.[5][7]

Experimental Protocol: Incorporation of this compound in SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual SPPS.

Caption: A simplified workflow for Solid-Phase Peptide Synthesis.

Procedure:

-

Resin Swelling: Swell the appropriate solid support (e.g., Rink amide resin) in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling:

-

In a separate vessel, pre-activate this compound (typically 3-5 equivalents) with a suitable coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. Due to the steric bulk of the homocyclohexylalanine side chain, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the compound, confirming its elemental composition. The expected exact mass for C₂₅H₂₉NO₄ is 407.2097 Da.[2]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is employed to determine the enantiomeric purity of the L-isomer, ensuring that no racemization has occurred during synthesis. Purity is typically reported to be ≥99%.[1]

Conclusion: A Valuable Tool for Peptide Innovation

This compound stands as a valuable and versatile building block for the synthesis of novel peptide therapeutics. Its unique structural features, particularly the bulky and hydrophobic cyclohexylbutyl side chain, provide a powerful means to enhance the metabolic stability, modulate the conformation, and fine-tune the biological activity of peptides. By understanding its core characteristics and employing optimized synthetic protocols, researchers and drug development professionals can effectively leverage this compound to design and create the next generation of potent and durable peptide-based drugs.

References

-

Aapptec Peptides. Fmoc-Cha-OH [135673-97-1]. Available from: [Link]

-

Angewandte Chemie International Edition. Supporting Information for "A General Method for the Synthesis of Boronic Acid-Containing Peptides". ScienceOpen. 2011. Available from: [Link]

-

PubChem. (2S)-4-Cyclohexyl-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid. National Center for Biotechnology Information. Available from: [Link]

-

Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. Available from: [Link]

-

Lokey Lab Protocols. Fmoc. 2017. Available from: [Link]

- Journal of Medicinal Chemistry. Mixture-Based Screening of Focused Combinatorial Libraries by NMR: Application to the Antiapoptotic Protein hMcl-1. 2018;61(15):6687-6699.

- The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. 2011;13:3355-3359.

- Nowick Laboratory, UC Irvine.

-

ResearchGate. Green Chemistry. 2011. Available from: [Link]

- New Journal of Chemistry. Expanding the NMR toolkit for biological solids: oxygen-17 enriched Fmoc-amino acids. 2021;45:15849-15858.

- SciELO. A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Journal of the Brazilian Chemical Society. 2014;25(1):164-169.

- RSC Med Chem.

- Chemistry - A European Journal. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. 2018;24(1):154-161.

-

PubChem. FMOC-L-valine. National Center for Biotechnology Information. Available from: [Link]

- PubMed. Sustainable Biocatalytic Synthesis of L-homophenylalanine as Pharmaceutical Drug Precursor. 2016;17(1):1-10.

- Angewandte Chemie International Edition. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. 2016;55(22):6457-6461.

- Journal of Medicinal Chemistry. Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design. 2024.

- Current Opinion in Chemical Biology. Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. 2012;16(1-2):186-193.

- Angewandte Chemie International Edition. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. 2016;55(22):6457-6461.

- Beilstein Journal of Organic Chemistry. Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. 2017;13:2816-2824.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. (2S)-4-Cyclohexyl-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid | C25H29NO4 | CID 17040133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. scienceopen.com [scienceopen.com]

- 9. FMOC-Ala-OH(35661-39-3) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Data of Fmoc-L-Homocyclohexylalanine for Advanced Research Applications

Introduction: The Significance of Fmoc-L-Homocyclohexylalanine in Modern Peptide Science

In the landscape of peptide chemistry and drug discovery, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for the development of novel therapeutics with enhanced pharmacological profiles. Among these, this compound ((2S)-4-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid), a derivative of L-homocyclohexylalanine, has emerged as a valuable building block. The presence of the cyclohexyl group in its side chain imparts increased hydrophobicity and steric bulk, which can profoundly influence the conformational properties, proteolytic stability, and receptor-binding affinity of synthetic peptides.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its seamless integration into solid-phase peptide synthesis (SPPS) workflows, making it a versatile tool for researchers and drug development professionals.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for this compound. As a self-validating system of analysis, a thorough understanding of its characteristic ¹H and ¹³C NMR spectra is paramount for identity confirmation, purity assessment, and ensuring the fidelity of subsequent peptide synthesis. The data and protocols presented herein are curated to provide researchers with the field-proven insights necessary for the confident application of this important synthetic amino acid.

Molecular Structure and Atom Numbering

For clarity in the assignment of spectroscopic signals, the following molecular structure and atom numbering scheme for this compound will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides a unique fingerprint of the molecule. The following table summarizes the expected chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz). The assignments are based on the analysis of experimental data and comparison with structurally related compounds.

| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| Fmoc-H (aromatic) | m | 7.80 - 7.30 | - |

| NH | d | ~5.5 - 5.2 | ~8.0 |

| Cα-H | m | ~4.4 - 4.2 | - |

| Fmoc-CH₂O | m | ~4.2 - 4.0 | - |

| Fmoc-CH | t | ~4.2 | ~6.5 |

| Cβ-H₂ | m | ~1.8 - 1.6 | - |

| Cγ-H₂ | m | ~1.6 - 1.4 | - |

| Cyclohexyl-H | m | ~1.7 - 0.8 | - |

| COOH | br s | >10.0 | - |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The following table details the expected chemical shifts for each carbon atom.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | ~175 |

| C=O (Fmoc) | ~156 |

| Fmoc (Aromatic C) | ~144, ~141, ~128, ~127, ~125, ~120 |

| Cα | ~54 |

| Fmoc-CH₂O | ~67 |

| Fmoc-CH | ~47 |

| Cβ | ~33 |

| Cγ | ~32 |

| Cδ (Cyclohexyl) | ~34 |

| Cε₁, Cε₂ (Cyclohexyl) | ~33 |

| Cζ₁, Cζ₂ (Cyclohexyl) | ~26 |

| Cη (Cyclohexyl) | ~26 |

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is contingent upon a well-defined and consistently applied experimental protocol. The following procedure is recommended for the characterization of this compound.

1. Sample Preparation:

-

Rationale: Proper sample preparation is critical to obtain sharp, well-resolved NMR signals. The choice of solvent is dictated by the solubility of the analyte and its non-interference with the signals of interest.

-

Procedure:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to solubilize a wide range of organic molecules and for the clear observation of exchangeable protons (NH and COOH).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

2. NMR Spectrometer Setup and Data Acquisition:

-

Rationale: The choice of acquisition parameters influences the resolution, signal-to-noise ratio, and overall quality of the spectrum. The parameters provided are a starting point and may require optimization based on the specific instrument and sample concentration.

-

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm to encompass all expected proton signals.

-

Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of protons between scans, ensuring accurate integration.

-

Number of Scans (NS): 8-16 scans are generally sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: A standard proton-decoupled pulse-acquire sequence (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Typically 0-200 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for the observation of quaternary carbons.

-

Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

3. Data Processing:

-

Rationale: Appropriate data processing is essential to enhance the quality of the final spectrum.

-

Procedure:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Perform peak picking to identify the precise chemical shift of each signal.

-

Structural Elucidation and Interpretation of Spectroscopic Data

A logical and systematic approach to the interpretation of the NMR spectra is crucial for the unambiguous confirmation of the structure of this compound.

-

Fmoc Group: The characteristic signals for the Fmoc protecting group dominate the aromatic region of the ¹H NMR spectrum (7.80 - 7.30 ppm). The methine and methylene protons of the fluorenyl moiety typically appear as a triplet and a multiplet, respectively, around 4.2 ppm. In the ¹³C NMR spectrum, the aromatic carbons of the Fmoc group give rise to a series of signals between 120 and 144 ppm, with the two quaternary carbons attached to the five-membered ring appearing at the downfield end. The carbonyl carbon of the Fmoc group is observed around 156 ppm.

-

Amino Acid Backbone: The α-proton (Cα-H) is a key diagnostic signal, typically appearing as a multiplet between 4.4 and 4.2 ppm. Its chemical shift is influenced by the adjacent electron-withdrawing amide and carboxyl groups. The amide proton (NH) signal is a doublet due to coupling with the α-proton and is usually found between 5.5 and 5.2 ppm. The β- and γ-protons (Cβ-H₂ and Cγ-H₂) of the homocyclohexylalanine side chain are observed as multiplets in the upfield region of the ¹H spectrum. The corresponding α-, β-, and γ-carbons resonate at approximately 54, 33, and 32 ppm, respectively, in the ¹³C spectrum.

-

Cyclohexyl Side Chain: The protons of the cyclohexyl ring give rise to a complex series of overlapping multiplets in the upfield region of the ¹H NMR spectrum, typically between 1.7 and 0.8 ppm. The corresponding carbon signals in the ¹³C spectrum are found between 26 and 34 ppm.

-

Carboxyl Group: The acidic proton of the carboxylic acid (COOH) is often a broad singlet at a downfield chemical shift (>10.0 ppm) and may be subject to exchange with residual water in the solvent. The carboxyl carbon (C=O) gives a characteristic signal in the ¹³C NMR spectrum around 175 ppm.

Conclusion

This technical guide provides a detailed framework for the acquisition, interpretation, and application of NMR spectroscopic data for this compound. By leveraging the provided spectral assignments and experimental protocols, researchers and drug development professionals can confidently verify the identity and purity of this key synthetic building block, thereby ensuring the integrity of their downstream applications in peptide synthesis and medicinal chemistry. The principles and methodologies outlined herein are grounded in established spectroscopic theory and best practices, offering a reliable resource for the scientific community.

References

-

Dissecting Structural Requirements of Leucinostatin A Derivatives for Antiprotozoal Activity and Mammalian Toxicity. Journal of Medicinal Chemistry. [Link][1]

Sources

An In-Depth Technical Guide to the Core Characteristics of Fmoc-L-Homocyclohexylalanine

Introduction: The Strategic Value of Non-canonical Amino Acids in Peptide Therapeutics

In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-canonical amino acids is a cornerstone strategy for engineering peptides with enhanced therapeutic properties. Fmoc-L-Homocyclohexylalanine (Fmoc-L-hCha), a synthetic amino acid derivative, has emerged as a pivotal building block for researchers and drug development professionals. Its unique structural attributes, particularly the bulky and hydrophobic homocyclohexyl side chain, offer a powerful tool to modulate the conformational and physiological characteristics of peptides. This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its strategic application in solid-phase peptide synthesis (SPPS), with a focus on overcoming the inherent challenges of its steric hindrance.

Physicochemical and Structural Profile of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, dissolution, and reaction during peptide synthesis.

Core Chemical and Physical Data

| Property | Value | Reference(s) |

| CAS Number | 269078-73-1 | [1] |

| Molecular Formula | C25H29NO4 | [1] |

| Molecular Weight | 407.5 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Purity (HPLC) | ≥98.0% | [2] |

| Melting Point | 125-130 °C | [2] |

| Storage Temperature | 0-8°C | [1] |

Solubility Profile

The solubility of Fmoc-amino acids in common SPPS solvents is a critical factor for achieving efficient and complete coupling reactions.[3] While quantitative, comparative solubility data for a wide range of Fmoc-amino acids is not always readily available in a consolidated format, the following provides a general guide for this compound. Empirical determination for specific applications is always recommended.[3]

| Solvent | General Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Soluble | The most common solvent for SPPS. Ensure the use of high-purity, amine-free DMF to prevent premature Fmoc deprotection. |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | Often a stronger solvent than DMF, particularly for hydrophobic sequences, which can improve solubility and coupling efficiency.[4] |

| Dichloromethane (DCM) | Sparingly Soluble | Generally not a primary solvent for dissolving Fmoc-amino acids but can be used as a co-solvent to enhance solubility in DMF.[5] |

Troubleshooting Solubility: For sparingly soluble Fmoc-amino acids, gentle warming (e.g., to 37°C) or the use of co-solvents like DMSO can be effective.[4][5]

Strategic Incorporation in Solid-Phase Peptide Synthesis (SPPS)

The utility of this compound lies in its ability to impart desirable characteristics to peptides. However, its bulky homocyclohexyl side chain presents a significant steric hindrance that necessitates optimized coupling protocols.[2]

The Challenge of Steric Hindrance

The primary obstacle in utilizing this compound is the steric bulk of its side chain, which can lead to:

-

Low Coupling Efficiency: The bulky group can physically impede the activated carboxyl group from approaching the free amine on the growing peptide chain.[2]

-

Slower Reaction Kinetics: Standard coupling times may be insufficient to achieve complete reaction.[2]

-

Peptide Aggregation: The hydrophobicity of the homocyclohexylalanine residue can promote the aggregation of the peptide chain on the solid support, further obstructing subsequent synthesis steps.[2][6]

Optimized Coupling Strategies

To mitigate the challenges posed by steric hindrance, the selection of appropriate coupling reagents and reaction conditions is critical. For sterically hindered amino acids like this compound, potent activating reagents are highly recommended.[7]

Recommended Coupling Reagents:

| Reagent | Reagent Type | Key Advantages for Hindered Couplings |

| HATU | Aminium/Uronium Salt | Excellent efficiency for difficult sequences, rapid coupling kinetics, and very low risk of racemization. Often the reagent of choice.[8] |

| HCTU | Aminium/Uronium Salt | High coupling efficiency and very low racemization risk.[9] |

| PyBOP | Phosphonium Salt | Offers a good balance of reactivity and stability with a low propensity for racemization.[9] |

Experimental Protocol: Coupling of this compound using HATU

This protocol outlines a detailed procedure for the efficient incorporation of this compound into a peptide sequence on a solid support using HATU as the coupling reagent.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for a minimum of 30 minutes in a reaction vessel.

-

Activation Solution Preparation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and HATU (2.9-4.5 equivalents) in DMF.

-

Base Addition: Add DIPEA or Collidine (6-10 equivalents) to the activation solution and mix for 1-2 minutes to pre-activate the amino acid.[7]

-

Coupling Reaction: Immediately add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature. For a sterically hindered residue like this compound, a longer coupling time of 1-4 hours is recommended.[7][8]

-

Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative test for free amines, such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.[8]

-

Washing: Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

-

Optional Double Coupling: If the Kaiser test indicates an incomplete coupling (blue or purple beads), a second coupling can be performed by repeating steps 2-6.[8]

Workflow for a single coupling cycle of this compound in SPPS.

The Impact of Homocyclohexylalanine on Peptide Structure and Function

The incorporation of homocyclohexylalanine into a peptide sequence can profoundly influence its biological and pharmacological properties.

-

Enhanced Proteolytic Stability: The bulky cyclohexyl side chain acts as a steric shield, hindering the access of proteolytic enzymes to adjacent peptide bonds. This is particularly effective when the D-isomer is used, as proteases are highly specific for L-amino acids. The result is a significantly longer in-vivo half-life.[2]

-

Conformational Rigidity: The steric bulk of the homocyclohexyl group restricts the rotational freedom of the peptide backbone, inducing a more rigid and defined conformation. This can be advantageous for locking the peptide into a bioactive conformation, thereby enhancing receptor binding affinity and specificity.[2]

-

Increased Hydrophobicity: The non-polar nature of the homocyclohexyl side chain increases the overall hydrophobicity of the peptide. This can enhance membrane permeability and improve interactions with hydrophobic pockets of target receptors.

Sources

A Technical Guide to Fmoc-L-Homocyclohexylalanine: Properties, Synthesis, and Application

Introduction: The Strategic Value of Non-Canonical Amino Acids

In the landscape of peptide chemistry and drug development, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. These unique building blocks allow researchers to move beyond the constraints of the 20 proteinogenic amino acids, enabling the design of peptides with enhanced stability, novel conformations, and superior therapeutic profiles. Fmoc-L-Homocyclohexylalanine (Fmoc-L-HomoCha-OH) stands out as a particularly valuable reagent in this class. Its distinctive structure, featuring a base-labile N-α-Fmoc protecting group and a bulky, hydrophobic homocyclohexyl side chain, provides a powerful tool for modulating the physicochemical properties of synthetic peptides.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the fundamental properties of this compound, explains the mechanistic rationale behind its use in Solid-Phase Peptide Synthesis (SPPS), and provides validated protocols for its successful incorporation into target peptide sequences.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of a synthetic building block is critical for its effective use. The key characteristics of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 269078-73-1 | [1][2][3] |

| Chemical Formula | C₂₅H₂₉NO₄ | [1][2][3] |

| Molecular Weight | ~407.5 g/mol | [1][2][3] |

| Synonyms | Fmoc-L-HomoCha-OH, FMOC-HOCHA-OH, (2S)-4-Cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | [1][3][4] |

| Appearance | White to off-white powder | [2] |

| Purity | Typically ≥99% by (Chiral) HPLC | [2] |

| Storage Conditions | 0–8 °C | [1][2] |

| Topological Polar Surface Area | 75.6 Ų | [3] |

| XLogP3 | 6.1 | [1][3] |

The Dual Functionality of this compound

The utility of this molecule is derived from two key structural features: the N-α-Fmoc protecting group and the homocyclohexyl side chain. Each imparts distinct and complementary advantages during peptide synthesis.

The Fmoc Protecting Group: A Cornerstone of Modern SPPS

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the temporary protecting group for the α-amino function, and its adoption represents a major advance over older methods like the t-butyloxycarbonyl (Boc) strategy.[5][6] The core principle of Fmoc-based SPPS is orthogonality: the Fmoc group is selectively cleaved under mild basic conditions (typically with piperidine), while the side-chain protecting groups and the resin linkage remain stable until the final acid-mediated cleavage step.[5][6][7]

Causality Behind the Choice of Fmoc:

-

Mild Deprotection: The use of a base like piperidine avoids the repeated use of strong acids (like trifluoroacetic acid in Boc-SPPS), which can degrade sensitive residues (e.g., Tryptophan) or cause premature cleavage of the peptide from the resin.[][]

-

Compatibility: This mildness makes the Fmoc strategy the method of choice for synthesizing peptides containing post-translational modifications like phosphorylation or glycosylation, which are often acid-labile.[7]

-

Automation and Monitoring: The Fmoc cleavage reaction releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. This allows for real-time spectrophotometric monitoring of the deprotection step, ensuring reaction completion and enabling high-throughput automated synthesis.

The Homocyclohexylalanine Side Chain: Engineering Hydrophobicity and Conformation

The homocyclohexylalanine side chain is what makes this building block a tool for rational peptide design. It is a bulkier and more hydrophobic analogue of both alanine and cyclohexylalanine (Cha).

Field-Proven Insights:

-

Enhanced Hydrophobicity: The large, non-polar cyclohexyl ring significantly increases the local hydrophobicity of the peptide backbone. This property is widely exploited in drug design to improve membrane permeability and enhance interactions with hydrophobic pockets in target proteins.[2][10]

-

Conformational Rigidity: The steric bulk of the side chain restricts the rotational freedom of the peptide backbone, locking it into a more defined conformation. This pre-organization can lead to higher binding affinities and selectivities for biological targets, as less conformational entropy is lost upon binding.[10]

-

Improved Stability: By replacing proteolytically labile residues or by inducing stable secondary structures like helices or turns, the incorporation of Fmoc-L-HomoCha-OH can significantly increase the peptide's resistance to enzymatic degradation, thereby extending its in-vivo half-life.[2]

Application in Peptide Synthesis: An Experimental Protocol

The successful incorporation of a sterically hindered amino acid like this compound requires optimized coupling conditions. The bulky side chain can slow down the rate of peptide bond formation, necessitating the use of potent activation reagents to ensure high coupling efficiency and prevent the formation of deletion sequences.[11]

Protocol: Manual SPPS Coupling of this compound

This protocol describes a single coupling cycle for adding Fmoc-L-HomoCha-OH to a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

-

N,N-Diisopropylethylamine (DIPEA)

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF, peptide synthesis grade

-

Dichloromethane (DCM)

Methodology:

-

Resin Preparation:

-

Ensure the peptide-resin from the previous cycle has been thoroughly washed with DMF to remove residual reagents. The resin should be swelled in DMF in a suitable reaction vessel.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

-

Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group.[12]

-

Rationale: The first short treatment removes the bulk of the Fmoc groups, while the second, longer treatment drives the reaction to completion.

-

-

Washing:

-

Thoroughly wash the resin by flowing DMF through the vessel (5-7 times) to completely remove piperidine and the dibenzofulvene byproduct. Residual base can neutralize the subsequent coupling reaction.[5]

-

Perform a final wash with DCM and then DMF.

-

-

Amino Acid Activation & Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), an activating agent like HATU (0.95 eq. to the amino acid), and HOAt (1 eq.) in DMF.

-

Add DIPEA (2 eq. to the amino acid) to the solution and vortex briefly. The solution may change color, indicating activation.

-

Causality: HATU/HOAt is a highly potent phosphonium-based activating system that is particularly effective for coupling sterically hindered amino acids.[13] DIPEA acts as a non-nucleophilic base to facilitate the reaction.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-4 hours at room temperature. For difficult couplings, this time can be extended or performed at a slightly elevated temperature (35-40°C).

-

-

Post-Coupling Wash:

-

Drain the coupling solution from the reaction vessel.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess activated amino acid and byproducts.

-

A small sample of the resin can be taken for a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling.

-

Conclusion

This compound is more than a simple building block; it is a strategic tool for peptide design. Its successful application hinges on a clear understanding of its core properties: the mild, orthogonal deprotection chemistry afforded by the Fmoc group, and the profound conformational and physicochemical impact of its hydrophobic side chain. By leveraging these features and employing robust coupling protocols designed to overcome steric hindrance, researchers can effectively synthesize novel peptides with engineered properties, paving the way for the next generation of peptide-based therapeutics and advanced biochemical probes.

References

- 1. echemi.com [echemi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (2S)-4-Cyclohexyl-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid | C25H29NO4 | CID 17040133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound; Fmoc-homocyclohexyl-L-alanine; (2S)-4-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid | Chemrio [chemrio.com:9999]

- 5. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 6. nbinno.com [nbinno.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. benchchem.com [benchchem.com]

- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 13. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide on the Role of the Fmoc Protecting Group in Peptide Synthesis

Introduction: The Imperative for Controlled Assembly in Peptide Synthesis

The synthesis of peptides, biopolymers of immense therapeutic and research significance, is a feat of controlled chemical construction. The core challenge lies in sequentially forming amide bonds between amino acid monomers in a precisely defined order. Each amino acid possesses at least two reactive functional groups: an α-amino group and an α-carboxyl group. To prevent uncontrolled polymerization and ensure sequence fidelity, a strategy of temporary protection is essential.[1] This is the foundational role of protecting groups in peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrield, anchors the growing peptide chain to an insoluble resin support.[][3] This simplifies the entire process, as excess reagents and soluble byproducts can be removed by simple filtration and washing after each reaction step.[3] Within the SPPS paradigm, the choice of the temporary protecting group for the α-amino group dictates the entire synthetic strategy. For decades, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has been the cornerstone of modern SPPS, prized for its unique chemical properties that enable the synthesis of complex peptides with high efficiency and purity.[][4]

This guide provides a deep dive into the pivotal role of the Fmoc group, exploring the chemical principles that underpin its use, the intricacies of the Fmoc-SPPS cycle, field-proven protocols, and strategies for overcoming common synthetic challenges.

The Fmoc Group: A Marriage of Stability and Mild Lability

The Fmoc group is a base-labile carbamate protecting group introduced by Carpino and Han in 1970.[4] Its dominance in modern peptide synthesis stems from a critical feature: orthogonality. In the context of SPPS, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting each other.[5][6][7]

The Fmoc/tBu (tert-butyl) strategy is the quintessential example of an orthogonal system.[8][9]

-

Temporary Nα-Protection: The Fmoc group shields the N-terminus and is selectively removed at the start of each coupling cycle using a mild base, typically piperidine.[8][10]

-

Permanent Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups (e.g., tBu, Trityl). These groups remain stable throughout the base-mediated Fmoc removal cycles.[11]

This orthogonal scheme is a significant advantage over the older Boc/Bzl strategy, which relies on graded levels of acid lability and often requires the use of hazardous reagents like liquid hydrogen fluoride (HF) for final cleavage.[4][11][] The milder conditions of the Fmoc strategy are more compatible with sensitive amino acids and post-translational modifications, broadening the scope of accessible synthetic peptides.[4][]

The Chemistry of Deprotection: A Base-Catalyzed β-Elimination

The selective removal of the Fmoc group is a classic β-elimination reaction, triggered by a base. The mechanism proceeds in two key steps:[13][14]

-

Proton Abstraction: A base, most commonly the secondary amine piperidine, abstracts the relatively acidic proton from the C9 position of the fluorenyl ring system.[5][14] The resulting carbanion is stabilized by the aromatic fluorene system.[15]

-

β-Elimination: The unstable carbanion intermediate rapidly undergoes elimination, cleaving the carbamate's C-O bond. This releases the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[5][14]

The role of piperidine is twofold. It not only acts as the base to initiate the reaction but also serves as a crucial scavenger. The liberated DBF is immediately trapped by the excess piperidine to form a stable, inactive adduct.[5][14] This prevents the DBF from reacting with the newly deprotected peptide amine, a side reaction that would irreversibly terminate chain elongation.[5]

}

Figure 1. Mechanism of Fmoc deprotection by piperidine. The base abstracts an acidic proton, leading to β-elimination, which liberates the free amine and dibenzofulvene (DBF). Excess piperidine then scavenges the DBF.

The Fmoc-SPPS Cycle: A Step-by-Step Workflow

The synthesis of a peptide using Fmoc chemistry is a cyclical process, with each cycle adding a single amino acid to the resin-bound chain.[3][16] This iterative process consists of three fundamental stages: deprotection, activation/coupling, and washing.

}

Figure 2. The iterative workflow of the Fmoc-SPPS cycle. Each cycle consists of deprotection, washing, coupling, and further washing to elongate the peptide chain by one amino acid.

Deprotection

The cycle begins with the selective removal of the N-terminal Fmoc group from the resin-bound peptide.[16] The standard and most reliable method involves treating the resin with a 20% solution of piperidine in a suitable solvent, typically N,N-dimethylformamide (DMF).[3][10] To ensure complete removal, this step is often performed twice.[17] Incomplete deprotection is a critical failure point, as it results in the formation of deletion sequences (peptides missing an amino acid), which are often difficult to separate from the desired product.

Amino Acid Activation and Coupling

Following deprotection and thorough washing to remove the piperidine and byproducts, the next Fmoc-protected amino acid is introduced.[5] To facilitate the formation of the amide bond, the carboxyl group of the incoming amino acid must be activated to make it a better electrophile.[18] This is achieved using a variety of coupling reagents.

Modern coupling reagents are broadly classified into two families: aminium/uronium salts (e.g., HBTU, HATU) and phosphonium salts (e.g., PyBOP, PyAOP).[19][20] These reagents react with the Fmoc-amino acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive activated ester or similar species.[18][20] This activated intermediate is then added to the resin, where it rapidly reacts with the free N-terminal amine of the growing peptide chain to form a new peptide bond.[18] For sterically hindered couplings, such as those involving N-methylated amino acids, highly reactive reagents like HATU or PyAOP are preferred.[19]

Capping (Optional but Recommended)

After the coupling step, a small percentage of N-terminal amines may remain unreacted due to steric hindrance or aggregation. To prevent these from reacting in subsequent cycles and forming deletion sequences, an optional "capping" step can be introduced.[21] This involves treating the resin with a highly reactive acylating agent, such as acetic anhydride, to permanently block any unreacted amines.

Monitoring and Process Control

A key to successful SPPS is the ability to verify the completion of critical steps. The Kaiser test (or ninhydrin test) is a widely used qualitative colorimetric assay to detect the presence of free primary amines.[21]

-

After Deprotection: A positive Kaiser test (dark blue beads) confirms the successful removal of the Fmoc group.[21]

-

After Coupling: A negative Kaiser test (yellow/colorless beads) indicates that the coupling reaction has gone to completion.[3]